2-[benzenesulfonyl(benzyl)amino]-N-tert-butylbenzamide
Description
2-[benzenesulfonyl(benzyl)amino]-N-tert-butylbenzamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes, which play a crucial role in various physiological processes .
Properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-24(2,3)25-23(27)21-16-10-11-17-22(21)26(18-19-12-6-4-7-13-19)30(28,29)20-14-8-5-9-15-20/h4-17H,18H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUBHCIDJZVSIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[benzenesulfonyl(benzyl)amino]-N-tert-butylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzenesulfonyl chloride with benzylamine to form benzenesulfonyl benzylamine. This intermediate is then reacted with N-tert-butylbenzamide under specific conditions to yield the final product. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .
Chemical Reactions Analysis
2-[benzenesulfonyl(benzyl)amino]-N-tert-butylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium hydride or potassium tert-butoxide.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield benzenesulfonic acid and benzylamine derivatives
Scientific Research Applications
2-[benzenesulfonyl(benzyl)amino]-N-tert-butylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes, which are involved in regulating pH and ion balance in tissues.
Medicine: Research has shown its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and disrupt cellular processes.
Industry: It is used in the development of dyes, photochemicals, and disinfectants .
Mechanism of Action
The primary mechanism of action of 2-[benzenesulfonyl(benzyl)amino]-N-tert-butylbenzamide involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide, and their inhibition can lead to altered pH levels in cells and tissues. This disruption can inhibit the growth of cancer cells and bacteria, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
2-[benzenesulfonyl(benzyl)amino]-N-tert-butylbenzamide can be compared with other benzenesulfonamide derivatives:
Benzenesulfonamide: A simpler structure with similar enzyme inhibition properties but less specificity.
N-benzylbenzenesulfonamide: Similar in structure but lacks the tert-butyl group, which can affect its reactivity and biological activity.
4-(2-aminoethyl)benzenesulfonamide: Another derivative with different substituents, leading to varied biological activities and applications .
This compound’s unique structure, particularly the presence of the tert-butyl group, provides it with distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
